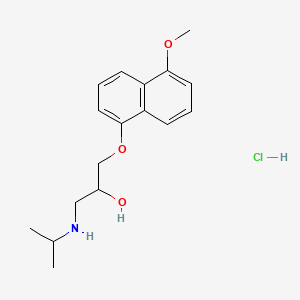

5-Methoxy Propranolol Hydrochloride

Description

Contextualization within Beta-Adrenergic Modulator Research

Beta-adrenergic modulators, commonly known as beta-blockers, are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors. Propranolol (B1214883), the archetypal non-selective beta-blocker, demonstrates affinity for both β1 and β2 receptors. youtube.com This non-selectivity is responsible for its therapeutic effects in conditions like hypertension and angina, but also for some of its side effects. Current time information in Bangalore, IN.

The field of beta-blocker research has evolved to develop agents with greater receptor selectivity. Second-generation beta-blockers, for instance, exhibit a higher affinity for β1-receptors located primarily in the heart, which can offer a more targeted therapeutic effect. mdpi.com The ongoing investigation into new derivatives, including those of propranolol, is a testament to the continuous effort to develop modulators with optimized pharmacological properties.

Rationale for Investigating the 5-Methoxy Structural Motif within Propranolol Analogs

The rationale for synthesizing and studying 5-Methoxy Propranolol Hydrochloride is firmly rooted in the principles of structure-activity relationships (SAR). In the realm of aryloxypropanolamines, the nature and position of substituents on the aromatic ring system are critical determinants of the drug's pharmacological activity, including its potency and receptor selectivity. nih.govnih.gov

The introduction of a methoxy (B1213986) (-OCH3) group to the naphthyl ring of propranolol at the 5-position is a deliberate modification intended to explore its impact on the molecule's interaction with adrenergic receptors. Substitutions on the aromatic ring can influence electronic and steric properties, which in turn can affect binding affinity and selectivity. For example, research into other methoxy-substituted aryloxypropanolamines has shown that such modifications can indeed modulate beta-adrenergic antagonism. A study on 3-(3-tert-butylamino-2-hydroxypropoxy)-4-methoxybenzaldehyde (PP-36), an aryloxypropanolamine with a methoxy group on its phenyl ring, demonstrated its antagonistic activity at β1, β2, and β3-adrenoceptors, highlighting the continued interest in this type of substitution. nih.gov

The position of the substituent is also crucial. Studies have indicated that substitutions at different positions on the aromatic ring can lead to variations in activity. While para-substitution on a phenyl ring in some beta-blockers is associated with β1-selectivity, the effect of a methoxy group at the 5-position of propranolol's naphthalene (B1677914) ring system is a subject of specific research interest. The investigation of this compound is therefore a logical step in the systematic exploration of propranolol's chemical space to identify derivatives with potentially superior pharmacological profiles.

Table 1: Comparative Adrenoceptor Antagonistic Activity of Propranolol and a Methoxy-Substituted Aryloxypropanolamine Analog

| Compound | β1-Adrenoceptor (pA2/pKB) | β2-Adrenoceptor (pA2/pKB) | β3-Adrenoceptor (pA2/pKB) |

|---|---|---|---|

| Propranolol | Data for direct comparison not available in the same study | Data for direct comparison not available in the same study | Data for direct comparison not available in the same study |

| PP-36 (a methoxy-substituted analog) | 6.904 ± 0.190 | 6.44 ± 0.129 | 5.773 ± 0.129 |

Data for PP-36 from Lokesh K Bhatt, et al. nih.gov

Historical and Analogous Perspectives on Related Aryloxypropanolamines

The development of aryloxypropanolamines, the chemical class to which propranolol and its 5-methoxy derivative belong, marked a significant advancement in cardiovascular medicine. The journey began with the earlier arylethanolamines, such as dichloroisoproterenol, which were among the first compounds identified to have beta-blocking activity. nih.gov However, these initial compounds had limitations, including partial agonist activity.

A key structural modification was the introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethanolamine (B43304) side chain. This innovation led to the synthesis of propranolol and other aryloxypropanolamines, which were found to be more potent beta-blockers. nih.gov This class of compounds generally features a secondary amine with a bulky substituent, like an isopropyl or tert-butyl group, which is optimal for antagonistic activity. The stereochemistry at the hydroxyl-bearing carbon is also vital, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer. nih.gov The historical evolution of beta-blockers from arylethanolamines to the more potent aryloxypropanolamines provides the foundational context for the continued exploration of novel derivatives like this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWDJEPNDLNVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857970 | |

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-98-3 | |

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacokinetic and Metabolic Characterization of 5 Methoxy Propranolol Hydrochloride

In Vitro Metabolic Stability and Metabolite Identification Studies

Hepatic Microsomal and Hepatocyte Stability Assays

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development, as it influences the pharmacokinetic profile and potential for toxicity. srce.hr In vitro assays using liver microsomes and hepatocytes from various species are standard methods to evaluate how quickly a compound is metabolized. srce.hreuropa.eu These assays provide data on the intrinsic clearance (CLint) and in vitro half-life (t1/2), which can be used to predict in vivo pharmacokinetic parameters. srce.hr

For propranolol (B1214883) and its analogs, studies have demonstrated good reproducibility of metabolic stability in rat liver microsomes. scialert.net For instance, the stability of propranolol HCl in rat liver microsomes showed minimal variation over a two-year period, indicating the robustness of the assay. scialert.net The process typically involves incubating the test compound with liver microsomes or hepatocytes in the presence of cofactors like NADPH, followed by analysis of the remaining parent compound over time. srce.hr

Table 1: Representative Data on Microsomal Stability of Propranolol HCl

| Compound | Microsome Batch | Percent Stability (Mean ± SD) | Reference |

| Propranolol HCl | Batch 1 (Rat Liver) | Good day-to-day reproducibility with variation within ±5.71% | scialert.net |

This table is illustrative and based on findings for propranolol HCl. Specific data for 5-Methoxy Propranolol Hydrochloride was not available in the search results.

Identification and Characterization of Major Metabolites (e.g., O-demethylation, hydroxylation, glucuronidation)

Propranolol undergoes extensive metabolism through several key pathways, including ring hydroxylation, N-desisopropylation, and glucuronidation. fda.govnih.govpsu.edu The primary cytochrome P450 (CYP) isozyme responsible for the hydroxylation of propranolol's naphthyl ring is CYP2D6, leading to the formation of 4-hydroxypropranolol (B128105), 5-hydroxypropranolol, and 7-hydroxypropranolol. fu-berlin.de Among these, 4-hydroxypropranolol is the most abundant hydroxylated metabolite. nih.govfu-berlin.de

Given its structure, this compound would likely undergo O-demethylation to form 5-hydroxypropranolol. This is a common metabolic pathway for methoxy-containing compounds. Following hydroxylation or O-demethylation, these metabolites can undergo further phase II conjugation reactions, primarily glucuronidation. fda.govfu-berlin.de Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this conjugation. fu-berlin.de Studies on hydroxypropranolols have identified several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, as being involved in their glucuronidation. nih.gov It is plausible that 5-hydroxypropranolol, a potential metabolite of this compound, would be a substrate for these UGT enzymes.

Table 2: Major Metabolic Pathways of Propranolol and Potential Pathways for this compound

| Parent Compound | Metabolic Pathway | Key Enzymes | Major Metabolites | Reference |

| Propranolol | Ring Hydroxylation | CYP2D6 | 4-hydroxypropranolol, 5-hydroxypropranolol, 7-hydroxypropranolol | nih.govfu-berlin.de |

| Propranolol | N-desisopropylation | CYP1A2 (mainly), CYP2D6 | N-desisopropylpropranolol | fda.govpsu.edu |

| Propranolol | Glucuronidation | UGTs | Propranolol glucuronide, 4-hydroxypropranolol glucuronide | fda.govnih.gov |

| This compound (Predicted) | O-demethylation | CYPs | 5-hydroxypropranolol | N/A |

| This compound (Predicted) | Glucuronidation | UGTs | 5-hydroxypropranolol glucuronide | nih.gov |

Plasma Protein Binding Characteristics and Enantiomeric Selectivity

The extent of plasma protein binding significantly influences the distribution and availability of a drug to its target sites. Propranolol is approximately 90% bound to plasma proteins. fda.govnih.gov This binding is enantiomer-selective, with the S(-)-enantiomer, which is responsible for the beta-blocking effects, preferentially binding to alpha-1 acid glycoprotein (B1211001), while the R(+)-enantiomer preferentially binds to albumin. fda.gov Disease states that elevate alpha-1 acid glycoprotein levels, such as inflammatory conditions, can increase the plasma protein binding of propranolol. nih.gov While specific data for this compound is not available, it is reasonable to expect that it would also exhibit high plasma protein binding, a characteristic common to many lipophilic drugs. nih.gov

Quantitative Assessment of Drug-Drug Interaction Potential via Metabolic Enzyme Inhibition/Induction (in vitro)

Assessing the potential for a new drug to cause drug-drug interactions (DDIs) is a critical part of its preclinical evaluation. mdpi.com In vitro studies are conducted to determine if a compound inhibits or induces major drug-metabolizing enzymes, such as the cytochrome P450 family. nih.gov For instance, studies on the P-glycoprotein inhibitor GF120918A showed that it did not potently inhibit several human cytochrome P450 enzymes at concentrations expected to be achieved in vivo, suggesting a low potential for metabolic DDIs. nih.govpsu.edu Propranolol itself is a substrate for CYP2D6 and CYP1A2, and its active metabolite, 4-hydroxypropranolol, is a weak inhibitor of CYP2D6. fda.gov Given that this compound is a structural analog of propranolol, it is important to evaluate its potential to inhibit or induce key CYP enzymes to predict its DDI profile.

In Vivo Pharmacokinetic Studies in Preclinical Animal Models

Absorption and Systemic Bioavailability Determination in Animal Species

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. europa.eubioivt.com These studies determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects systemic exposure. europa.eu

Propranolol is almost completely absorbed from the gastrointestinal tract; however, it undergoes significant first-pass metabolism in the liver, which reduces its systemic bioavailability to 15-23% after oral administration. ekb.eg Studies in rabbits have shown an oral bioavailability of approximately 8.8%. ekb.eg In contrast, transdermal administration can bypass this first-pass effect, leading to significantly higher bioavailability. ekb.egnih.gov For example, a transdermal formulation of propranolol in rabbits resulted in a bioavailability of about 53%. ekb.eg

While specific bioavailability data for this compound is not available from the provided search results, it is likely to also experience significant first-pass metabolism due to its structural similarity to propranolol. The introduction of a methoxy (B1213986) group could potentially alter its lipophilicity and subsequent absorption and metabolic profile.

Table 3: Representative Pharmacokinetic Parameters of Propranolol in Rabbits

| Route of Administration | Mean Absolute Bioavailability (F%) | Reference |

| Oral | 8.8 | ekb.eg |

| Transdermal | 53 | ekb.eg |

This table is illustrative and based on findings for propranolol HCl. Specific data for this compound was not available in the search results.

Tissue Distribution Profiling and Blood-Brain Barrier Permeability in Animal Models

There is currently no specific data from preclinical animal models detailing the tissue distribution or the blood-brain barrier permeability of this compound. Research on related compounds, such as propranolol, indicates wide distribution into various tissues, including the brain, but this cannot be directly extrapolated to its 5-methoxy derivative. nih.govplos.orguni-muenchen.de

Excretion Pathways and Metabolite Profiling in Animal Excreta

Information regarding the specific excretion pathways and the profile of metabolites in animal excreta following the administration of this compound is not available in the reviewed literature. Studies on propranolol show extensive metabolism with metabolites primarily excreted in the urine. psu.edu Research on 5-hydroxypropranolol (5-OHP), a related metabolite, has identified glucuronidation as a metabolic pathway in human liver microsomes and has detected glucuronic metabolites in human urine. nih.gov In one in vitro study, 5-methoxypropranolol was used as a substrate to investigate enzymatic pathways, leading to the formation of 5-methoxypropranolol glucuronide, but this does not provide a complete in vivo excretion and metabolite profile in animals. fu-berlin.denih.gov

Half-Life and Clearance Determinations in Preclinical Species

Specific determinations of the biological half-life and clearance rates for this compound in preclinical animal species have not been documented in the available scientific literature. Pharmacokinetic parameters such as half-life and clearance are well-characterized for the parent compound, propranolol, in various species including rats and dogs, but this data is not applicable to this compound. dovepress.commdpi.com

Structure Activity Relationship Sar Studies of 5 Methoxy Propranolol Hydrochloride

Elucidation of the Role of the 5-Methoxy Group in Receptor Binding and Functional Activity

The introduction of a methoxy (B1213986) group at the 5-position of the naphthalene (B1677914) ring in propranolol (B1214883) is a significant modification that can influence the compound's physicochemical properties and its interaction with target receptors. The aromatic ring of aryloxypropanolamine beta-blockers is a primary determinant of their antagonistic activity and can also affect their absorption, metabolism, and excretion. pharmacy180.com

While direct research exclusively focused on 5-Methoxy Propranolol is limited, the effects of substituents on the aromatic nucleus of beta-blockers are well-documented. The nature and position of these substituents can greatly modify pharmacological activity. oup.com For instance, studies on moprolol, a beta-blocker with a methoxy group on a phenoxy ring, demonstrated that the (S)-enantiomer possessed significant β-blocking effects while the (R)-enantiomer was inactive, highlighting the importance of both the substituent and stereochemistry. mdpi.com

Stereochemical Influence on Pharmacological Profiles and Metabolic Fate

Stereochemistry plays a pivotal role in the pharmacology of beta-blockers. For propranolol and its derivatives, the biological activity resides almost exclusively in one enantiomer. The carbon atom in the propanolamine (B44665) side chain bearing the hydroxyl group is a chiral center.

Pharmacological Profiles: The beta-blocking activity is associated with the (S)-(-)-enantiomer. pharmacy180.com The (S)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the (R)-(+)-enantiomer. nih.govnih.gov This high degree of stereoselectivity is a hallmark of beta-blockers and is attributed to the specific three-point interaction of the enantiomer with the receptor, involving the aromatic ring, the secondary amine, and the hydroxyl group of the side chain. It is therefore established that the (S)-configuration is essential for optimal affinity and antagonistic activity at the β-receptor. pharmacy180.com

Metabolic Fate: The metabolism of propranolol is also highly stereoselective. The primary metabolic pathways include hydroxylation of the naphthalene ring, N-dealkylation of the side chain, and glucuronidation. mdpi.com In humans, the metabolism favors the less active (R)-(+)-enantiomer. ualberta.cachapman.edu Specifically, ring hydroxylation, which can occur at the 4- and 5-positions, shows a substrate preference for (R)-(+)-propranolol. mdpi.comualberta.ca This stereoselective metabolism results in higher plasma concentrations of the more pharmacologically active (S)-(-)-enantiomer. ualberta.cachapman.edu

Furthermore, pharmacokinetic studies have revealed stereoselective differences in plasma protein binding, with the (R)-enantiomer binding to a lesser extent than the (S)-enantiomer. nih.gov The bioavailability of (S)-propranolol has also been observed to be lower when administered as a pure enantiomer compared to its administration as part of a racemic mixture, suggesting an interaction between the enantiomers in their disposition. nih.gov

Table 1: Stereochemical Influence on Propranolol

| Feature | (S)-(-)-Enantiomer | (R)-(+)-Enantiomer |

|---|---|---|

| Receptor Affinity | High (approx. 100x greater) | Low |

| Pharmacological Activity | Active β-blocker | Inactive |

| Metabolism | Metabolized slower | Preferentially metabolized (e.g., ring hydroxylation) |

| Resulting Plasma Conc. | Higher | Lower |

Systematic Modifications of the Naphthalene Ring and Side Chain and Their Pharmacological Consequences

The propranolol scaffold has served as a template for extensive SAR studies. Modifications to either the naphthalene ring or the propanolamine side chain can lead to significant changes in potency, selectivity (β1 vs. β2), and intrinsic sympathomimetic activity.

Naphthalene Ring Modifications:

Substitution: The position and nature of substituents on the naphthalene ring are critical. As discussed, the 5-methoxy group is expected to influence binding. Other substitutions, such as nitro groups, have also been explored, leading to derivatives like 4-nitropropranolol and 7-nitropropranolol. nih.gov A strong para-substitution on an aromatic ring, often in the absence of meta-substituents, is a common feature of many cardioselective (β1-selective) blockers. pharmaguideline.com

Side Chain Modifications:

Ether Linkage (-O-CH2-): The introduction of the oxymethylene bridge between the aromatic ring and the ethylamine (B1201723) side chain is a key structural feature that confers high beta-antagonistic activity. pharmacy180.com Isosteric replacement of this ether oxygen with groups like -CH2-, -S-, or -NCH3- has been shown to be detrimental to activity. pharmaguideline.com

Hydroxyl Group: The secondary alcohol on the side chain is essential for activity. Its ability to form a hydrogen bond within the binding site of the beta-receptor is considered a crucial interaction.

Amine Group: For optimal activity, the amine must be secondary. The substituent on the nitrogen atom influences potency and selectivity. Bulky aliphatic groups, such as isopropyl (as in propranolol) or tert-butyl, are generally favored for high β-antagonistic activity. pharmacy180.compharmaguideline.com N,N-disubstitution leads to a decrease in activity. pharmacy180.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are powerful tools for investigating SAR at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. Docking studies of propranolol and its analogues with models of β1- and β2-adrenergic receptors have helped to visualize the key interactions that govern binding. These models confirm the importance of hydrogen bonding involving the side-chain hydroxyl and amine groups, as well as hydrophobic interactions with the aromatic naphthalene ring. nih.gov Such studies can be used to rationalize the high affinity of the (S)-enantiomer and to predict how modifications, like the addition of a 5-methoxy group, might alter the binding mode and affinity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of propranolol derivatives with varying substituents, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. These models use physicochemical descriptors such as hydrophobicity, electronic properties, and steric parameters to quantify the effects of different structural features. Such analyses can help to identify the key properties that a substituent at the 5-position should have to maximize receptor affinity and selectivity.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 5-Methoxy Propranolol Hydrochloride |

| Propranolol |

| Moprolol |

| 4-Nitropropranolol |

De Novo Design of this compound Analogs

The de novo design of novel analogs of this compound represents a sophisticated computational approach to drug discovery, aiming to generate entirely new molecular structures with desired pharmacological profiles. This strategy moves beyond traditional analog synthesis by employing computational algorithms to build novel molecules from the ground up, tailored to interact with a specific biological target, such as the β-adrenergic receptor. The process is iterative and involves a cycle of computational design, scoring, and refinement before the most promising candidates are selected for chemical synthesis and biological evaluation.

The foundation of de novo design for this compound analogs lies in a deep understanding of the structure-activity relationships (SAR) of existing β-blockers and the three-dimensional structure of the target receptor. Key pharmacophoric features of this compound, which are crucial for its binding to the β-adrenergic receptor, serve as the initial blueprint for the design process. These features typically include a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the ether oxygen), and an aromatic region (the methoxy-substituted naphthyl ring).

Computational methodologies are central to the de novo design process. Techniques such as pharmacophore modeling, molecular docking, and fragment-based design are employed to construct novel chemical entities. dergipark.org.trnih.gov Pharmacophore models can be generated based on the known structure of this compound or the ligand-binding pocket of the β-adrenergic receptor. nih.gov These models then guide the assembly of new molecules that possess the essential spatial and electronic features for high-affinity binding.

Fragment-based drug design is another powerful de novo approach. In this method, small chemical fragments are computationally "grown" or "linked" together within the receptor's binding site to create a novel and coherent molecular structure. nih.govresearchgate.net For instance, starting with the 5-methoxy-naphthalene core of this compound, computational algorithms can explore a vast chemical space to identify and connect novel side chains that optimize interactions with specific amino acid residues in the receptor.

A hypothetical workflow for the de novo design of this compound analogs would involve the following steps:

Target Analysis and Pharmacophore Definition: Detailed analysis of the β-adrenergic receptor's binding pocket to identify key interaction sites. A pharmacophore model is then developed based on the essential features of this compound's interaction with the receptor.

Virtual Library Generation: Employing computational algorithms to generate a large library of novel molecular structures that adhere to the defined pharmacophoric constraints. This can be achieved through fragment-based growing or linking strategies.

In Silico Screening and Scoring: The generated virtual library is then subjected to molecular docking simulations to predict the binding affinity and pose of each novel analog within the receptor's active site. nih.govcrsp.dzbiorxiv.org Scoring functions are used to rank the compounds based on their predicted binding energies and interaction patterns.

ADMET Prediction: Promising candidates from the docking studies are further evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), using in silico predictive models. researchgate.net This step helps to filter out compounds with potentially unfavorable pharmacokinetic or toxicological profiles early in the discovery process.

Selection for Synthesis: The top-ranked virtual hits that exhibit high predicted binding affinity, optimal interactions with the target, and favorable ADMET properties are then prioritized for chemical synthesis and subsequent in vitro and in vivo pharmacological testing.

The table below illustrates a hypothetical set of de novo designed analogs of this compound with their predicted binding affinities and key interactions, as might be generated through such a computational workflow.

| Analog ID | Novel Moiety | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with β-Adrenergic Receptor |

| DN-A01 | Replacement of isopropyl group with a cyclobutylamino group | -9.8 | Enhanced hydrophobic interactions in the lipophilic pocket. |

| DN-B02 | Introduction of a hydroxyl group on the naphthyl ring | -10.2 | Additional hydrogen bond with a serine residue. |

| DN-C03 | Bioisosteric replacement of the ether oxygen with a thioether | -9.5 | Altered electrostatic interactions with the binding site. |

| DN-D04 | Extension of the amino side chain with a flexible linker | -10.5 | Access to a secondary binding pocket, forming new polar contacts. |

This table is for illustrative purposes to demonstrate the potential outcomes of a de novo design process and does not represent experimentally verified data.

Through these advanced computational strategies, the de novo design of this compound analogs holds the promise of discovering next-generation β-blockers with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methoxy Propranolol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 5-Methoxy Propranolol (B1214883) Hydrochloride. Its versatility allows for the analysis of the compound itself, its metabolites, and its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 5-Methoxy Propranolol Hydrochloride and related compounds. The choice of detector—Ultraviolet (UV), fluorescence, or mass spectrometry (MS)—is dictated by the specific requirements of the analysis, such as sensitivity and selectivity.

UV detection is a common and robust method for the quantification of propranolol and its derivatives. nih.govmcmed.us For instance, a reversed-phase HPLC method with UV detection can be used for the simultaneous determination of propranolol and other drugs. nih.gov The selection of the wavelength is crucial for optimal sensitivity; for propranolol, wavelengths around 288 nm to 290 nm are often employed. nih.govresearchgate.net

Fluorescence detection offers enhanced sensitivity and selectivity for compounds that fluoresce, such as propranolol and its metabolites. nih.gov The native fluorescence of these compounds allows for their detection at low concentrations. For example, propranolol can be detected with an excitation wavelength of 297 nm and an emission wavelength of 340 nm. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for complex sample matrices like biological fluids. tbzmed.ac.irresearchgate.net LC-MS/MS methods have been developed for the simultaneous determination of propranolol and its metabolites, including hydroxylated and methoxylated derivatives. tbzmed.ac.irnih.gov These methods often utilize electrospray ionization (ESI) in the positive ion mode. tbzmed.ac.irresearchgate.net The high sensitivity of LC-MS/MS allows for the quantification of analytes at the nanogram per milliliter level. tbzmed.ac.irnih.gov

Interactive Table: HPLC Methods for Propranolol and Related Compounds

| Compound(s) | HPLC Mode | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|---|

| Propranolol HCl and Valsartan | RP-HPLC | Hypersil ODS C-18 (250*4.6 mm, 5 µm) | Acetonitrile:Methanol:0.01 M Disodium hydrogen phosphate (B84403) (pH 3.5) (50:35:15 v/v) | UV | Simultaneous determination in pharmaceutical dosage form | nih.gov |

| Propranolol Enantiomers | Column Switching HPLC | Precolumn: Butyl Toyopearl 650-M, Analytical: Ultron ES-OVM | 50 mM Sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | Fluorescence (λex = 297 nm, λem = 340 nm) | Resolution in biological samples | nih.gov |

| Propranolol and Metoprolol (B1676517) | LC-MS/MS | Phenomenex Synergi Fusion-RP C18 (150 mm × 4.6 mm, 4 µm) | Acetonitrile/water (95/5, v/v): 100 mM ammonium (B1175870) acetate (B1210297): 100 mM acetic acid (65:15:20 v/v/v) | ESI+ SRM | Determination in human plasma | researchgate.net |

| Propranolol | LC-MS/MS | C18 analytical column | Methanol + acetic acid (99:1 v/v) | ESI+ MRM and SIR | Determination in exhaled breath condensate | tbzmed.ac.ir |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of propranolol and its metabolites, particularly after derivatization to increase their volatility. nih.gov This method offers high specificity and sensitivity. nih.gov A common derivatization process involves converting the compounds into their methyl esters and trifluoroacetyl derivatives. nih.gov This allows for their separation on a gas chromatograph and subsequent detection by a mass spectrometer. nih.gov GC-MS has been successfully used for the quantitative analysis of propranolol and its unconjugated metabolites in urine. nih.gov The use of specific ion monitoring enhances the selectivity and reproducibility of the assay. nih.gov

Chiral Chromatography for Enantiomeric Purity and Resolution

The analysis of enantiomers is critical for many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological activities. wikipedia.org Chiral chromatography is the primary method for separating and quantifying the enantiomers of chiral drugs like propranolol and its derivatives. wikipedia.orgceon.rs This can be achieved using chiral stationary phases (CSPs) or chiral mobile phase additives. wikipedia.org

Several types of CSPs are available, with polysaccharide-based phases like those derived from amylose (B160209) and cellulose (B213188) being particularly effective for a wide range of chiral separations. ceon.rsresearchgate.net For example, a ChiralPak® IA column, which is coated with amylose tris(3,5-dimethylphenylcarbamate), has been used for the direct enantioseparation of propranolol enantiomers. ceon.rs The composition of the mobile phase, including the type of organic modifier (e.g., ethanol, isopropanol) and the presence of an additive (e.g., diethylamine), significantly influences the retention and resolution of the enantiomers. ceon.rs

Another approach involves using protein-based CSPs, such as those with ovomucoid, for the resolution of propranolol enantiomers in biological samples. nih.gov Two-dimensional liquid chromatography (2D-LC) systems, which couple a reversed-phase column with a chiral column, have also been developed to discriminate and quantify the enantiomers of propranolol and its hydroxy metabolites in a single run. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the characterization of propranolol and its derivatives. thermofisher.comresearchgate.net

The ¹H NMR spectrum of propranolol reveals distinct signals for the aromatic protons, the aliphatic chain protons, and the isopropyl group protons. thermofisher.com The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment. thermofisher.com For instance, the aromatic protons of the naphthyloxy ring typically appear in the region of 6.7 to 8.3 ppm. thermofisher.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms can be used to distinguish between different isomers and to identify the sites of substitution. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of all NMR signals and a complete structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. umb.edu This is particularly useful for confirming the identity of a compound and for identifying unknown metabolites. umb.edu

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. fu-berlin.de The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. For example, in the analysis of methoxypropranolol glucuronide, a metabolite of methoxypropranolol, the loss of the glucuronic acid moiety is a characteristic fragmentation pathway observed in the MS/MS spectrum. fu-berlin.de LC-MS/MS methods are widely used for the sensitive and selective quantification of propranolol and its metabolites in various biological matrices. tbzmed.ac.irresearchgate.net

Interactive Table: Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 14133-98-3 | C₁₇H₂₄ClNO₃ | 325.83 g/mol |

| Propranolol Hydrochloride | 318-98-9 | C₁₆H₂₂ClNO₂ | 295.80 g/mol |

| 4-Hydroxypropranolol (B128105) | 10476-53-6 | C₁₆H₂₁NO₃ | 275.34 g/mol |

| N-Nitroso Propranolol | Not Available | C₁₆H₂₀N₂O₃ | 292.34 g/mol |

| Valsartan | 137862-53-4 | C₂₄H₂₉N₅O₃ | 435.52 g/mol |

| Clonazepam | 1622-61-3 | C₁₅H₁₀ClN₃O₃ | 315.71 g/mol |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint." In the context of this compound, FTIR is instrumental in confirming the presence of key functional groups that define its structure.

Table 1: Expected Characteristic FTIR Peaks for this compound based on Propranolol Hydrochloride Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Secondary Hydroxyl (-OH) | ~3286 | researchgate.net |

| Secondary Amine (N-H) | ~2962 | researchgate.net |

| Aryl Alkyl Ether (C-O-C) | ~1103 | researchgate.net |

| α-Substituted Naphthalene (B1677914) | ~771 | researchgate.net |

| Methoxy (B1213986) (C-O) | Expected | N/A |

UV-Visible Spectrophotometry for Solution Quantification

UV-Visible spectrophotometry is a widely used quantitative analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. This method is particularly valuable for determining the concentration of a drug in a solution, a critical aspect of quality control and formulation development.

For the quantification of propranolol hydrochloride, a common method involves dissolving the compound in a suitable solvent, such as 0.01 mol L⁻¹ hydrochloric acid (HCl), and measuring its absorbance at its wavelength of maximum absorption (λmax), which is approximately 289 nm. redalyc.org The concentration of the drug is then determined using a calibration curve, which plots absorbance versus concentration for a series of standard solutions. This technique has been shown to be linear, accurate, precise, and robust for quantifying propranolol hydrochloride in various formulations. redalyc.orgajpaonline.com For instance, linearity has been established in concentration ranges such as 0.8 to 96.0 μg mL⁻¹. redalyc.org and 1-24μg/ml. ajpaonline.com The accuracy of such methods is often confirmed through recovery studies, with values typically falling within a range of 95.40-103.40%. ajpaonline.commcmed.us

Table 2: UV-Visible Spectrophotometry Parameters for Propranolol Hydrochloride Quantification

| Parameter | Value | Reference |

| Wavelength of Maximum Absorption (λmax) | 289 nm | redalyc.org |

| Solvent | 0.01 mol L⁻¹ HCl | redalyc.org |

| Linearity Range | 0.8 - 96.0 µg/mL | redalyc.org |

| Linearity Range | 1 - 24 µg/mL | ajpaonline.com |

| Accuracy (% Recovery) | 95.40 - 103.40% | ajpaonline.commcmed.us |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound of interest. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. For propranolol and its derivatives, X-ray crystallography has been instrumental in characterizing their solid-state structures. researchgate.netmdpi.com For example, studies on racemic propranolol have revealed the specific hydrogen-bonding patterns and the formation of supramolecular motifs, such as the R2(10) ring, which are dictated by the enantiomeric composition of the crystals. mdpi.com In single-enantiomeric forms, infinite one-dimensional chains are often observed. mdpi.com The crystal structure of this compound would provide invaluable insights into how the addition of the methoxy group influences the crystal packing and intermolecular interactions compared to the parent compound.

Bioanalytical Method Development and Validation for In Vitro and Animal Biological Matrices

The quantification of drugs and their metabolites in biological matrices such as plasma, serum, and urine is a critical aspect of drug development, providing essential data for pharmacokinetic and toxicokinetic studies. ajprd.com Bioanalytical methods must be developed and rigorously validated to ensure they are reliable, accurate, and precise for their intended purpose. ajprd.com

For propranolol, various bioanalytical methods have been developed, often employing techniques like high-performance liquid chromatography (HPLC) coupled with different detectors. ajprd.comresearchgate.net A key challenge in bioanalytical method development is the effective extraction of the analyte from the complex biological matrix. ajprd.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ajprd.comsigmaaldrich.com

For instance, a validated HPLC method for propranolol in human plasma involved a simple one-step protein precipitation with methanol, followed by direct injection into the HPLC system. researchgate.net This method demonstrated good linearity over a concentration range of 20-280 ng/ml. researchgate.net Another approach for metoprolol, a related beta-blocker, in human urine utilized a one-step liquid-liquid extraction with a mixture of ethyl acetate and diethyl ether. researchgate.net The development of a bioanalytical method for this compound would necessitate optimization of the extraction procedure and chromatographic conditions to achieve adequate sensitivity, selectivity, and recovery from the chosen biological matrix. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to meet regulatory standards. researchgate.net

Table 3: Common Techniques and Parameters in Bioanalytical Method Development for Beta-Blockers

| Technique | Sample Preparation | Common Analytes | Linearity Range (Example) | Reference |

| HPLC-UV | Protein Precipitation (Methanol) | Propranolol HCl | 20-280 ng/mL (in plasma) | researchgate.net |

| GC-MS | Liquid-Liquid Extraction (Ethyl acetate/Diethyl ether) | Metoprolol | 50–3000 ng/mL (in urine) | researchgate.net |

| LC-MS/MS | Solid-Phase Extraction | Metoprolol | 1‐1000 ng/mL (in plasma) | researchgate.net |

Theoretical and Mechanistic Investigations of 5 Methoxy Propranolol Hydrochloride

Probing the Molecular Basis of Receptor Selectivity and Agonism/Antagonism

The interaction of beta-blockers with adrenergic receptors is primarily dictated by their molecular structure. Beta-adrenergic receptors exist mainly as two subtypes in the heart and peripheral tissues, β1 and β2, which are G-protein coupled receptors (GPCRs). ahajournals.org The canonical action of these receptors, particularly the β1 subtype, involves activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) upon binding of catecholamines like norepinephrine. ahajournals.org

Propranolol (B1214883) is the prototypical non-selective beta-blocker, meaning it antagonizes both β1 and β2 receptors. drugbank.comopenaccessjournals.com Its metabolites, particularly those hydroxylated on the naphthalene (B1677914) ring, have been shown to retain varying degrees of beta-blocking activity, largely because the crucial (1-methylethyl)amino]propoxy side-chain remains unaltered. nih.gov Studies on 5-hydroxypropranolol (5-OHP), the immediate precursor to 5-methoxy propranolol, confirm that it possesses beta-adrenergic blocking activity. nih.govontosight.aimedchemexpress.com Therefore, it is mechanistically plausible to conclude that 5-Methoxy Propranolol, by retaining this essential side-chain, also functions as a competitive antagonist at beta-adrenergic receptors.

Receptor subtype selectivity for antagonists is largely determined by specific amino acid residues within the transmembrane domains of the receptor. ahajournals.org The addition of a methoxy (B1213986) group at the 5-position of the naphthalene ring introduces a structural change that could influence binding affinity and selectivity compared to the parent propranolol molecule. This modification may alter the compound's interaction with the receptor's binding pocket, potentially conferring a degree of selectivity for one subtype over the other. However, specific binding affinity (Ki) values and a detailed selectivity profile for 5-Methoxy Propranolol Hydrochloride are not extensively documented in publicly available research, representing a key area for future investigation.

Allosteric Modulation Potential at Target Receptors

Beyond competitive antagonism at the orthosteric site (the binding site of the endogenous ligand), some molecules can exert their effects through allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, causing a conformational change that can enhance (Positive Allosteric Modulator, or PAM) or reduce (Negative Allosteric Modulator, or NAM) the binding and/or efficacy of the orthosteric ligand. nih.govahajournals.org

The β2-adrenergic receptor is a known target for allosteric modulation, and both small-molecule PAMs and NAMs have been successfully identified through advanced screening techniques like DNA-encoded libraries. nih.govpnas.orgnih.govduke.edu These allosteric ligands offer the potential for greater subtype selectivity and novel therapeutic profiles compared to traditional orthosteric drugs. nih.govahajournals.org

Interestingly, research has demonstrated that the propranolol scaffold itself is capable of allosteric interactions. Propranolol and several of its novel synthetic analogs have been identified as PAMs of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a completely different class of receptor. omicsonline.orgomicsonline.org This finding indicates that the core structure of propranolol has the potential to engage in allosteric binding. Despite this, there is currently no specific evidence in the scientific literature to suggest that this compound functions as an allosteric modulator at its primary targets, the beta-adrenergic receptors. Its mechanism is presumed to be conventional competitive antagonism at the orthosteric site.

Comparative Mechanistic Analysis with Parent Propranolol and Other Beta-Blockers

The class of beta-blockers is diverse, with agents categorized into generations based on their selectivity and additional pharmacological properties. A comparative analysis helps to contextualize the potential profile of this compound.

First Generation (e.g., Propranolol): These are non-selective, blocking both β1 and β2 receptors. Propranolol is also characterized by its lack of intrinsic sympathomimetic activity (ISA) and its high membrane-stabilizing activity (MSA), a result of its ability to block sodium channels. nih.govnih.govfrontiersin.org

Second Generation (e.g., Metoprolol (B1676517), Bisoprolol): These agents are "cardioselective," showing a higher affinity for β1 receptors over β2 receptors. tandfonline.comnih.gov This selectivity can reduce the risk of certain side effects, such as bronchoconstriction, which is mediated by β2 receptor blockade. They typically have weaker membrane-stabilizing activity than propranolol. tandfonline.com

Third Generation (e.g., Carvedilol, Nebivolol): These beta-blockers possess additional vasodilatory properties. Carvedilol, for instance, also blocks α1-adrenergic receptors, while nebivolol (B1214574) is thought to promote the release of nitric oxide. tandfonline.comnih.gov Furthermore, some of these agents exhibit biased agonism, a non-canonical mechanism discussed below. nih.govnih.gov

This compound, as a close derivative of propranolol, is expected to share its primary mechanism of competitive antagonism. The key differences would arise from how the 5-methoxy substitution affects its physicochemical properties. This substitution could alter its lipophilicity, which in turn would influence its potency, receptor selectivity, membrane-stabilizing activity, and its ability to penetrate the central nervous system. scispace.com Without direct empirical data, its precise characteristics remain theoretical.

Table 1: Comparative Mechanistic Properties of Selected Beta-Blockers

Exploration of Potential for Non-Canonical Mechanistic Pathways

Non-canonical mechanisms are actions that go beyond simple receptor antagonism. The study of these pathways reveals a more complex pharmacological profile for many beta-blockers.

Biased Agonism: This phenomenon, also known as functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one intracellular signaling pathway over another. tandfonline.com For β-receptors, this typically involves the G-protein/cAMP pathway versus the β-arrestin pathway. nih.gov Carvedilol and nebivolol are recognized as biased agonists; they act as inverse agonists or antagonists at the G-protein pathway while simultaneously acting as partial agonists for β-arrestin-mediated signaling. tandfonline.comnih.govnih.govplos.orgbiorxiv.org This biased activity is thought to contribute to their unique clinical profiles. Whether 5-Methoxy Propranolol exhibits any such signaling bias is unknown and presents a compelling avenue for research.

Ion Channel Modulation: A well-established non-canonical action of propranolol is its ability to block voltage-gated sodium channels, particularly the cardiac (NaV1.5) and several neuronal isoforms. nih.govfrontiersin.orgfrontiersin.org This local anesthetic-like effect is responsible for its membrane-stabilizing activity and contributes to its antiarrhythmic properties, independent of its β-adrenergic antagonism. nih.gov Given the structural conservation, it is plausible that 5-Methoxy Propranolol also interacts with sodium channels, although its potency may differ from the parent compound.

Other Off-Target Interactions: The propranolol scaffold has been shown to interact with other receptor systems. It has been reported to have weak antagonistic effects at certain serotonin (B10506) receptors and, as mentioned, can act as a positive allosteric modulator at α7-nicotinic acetylcholine receptors. omicsonline.org Propranolol has also been shown to modulate intracellular pathways relevant to cardioprotection by down-regulating arrhythmogenic microRNAs like miR-1. oup.com The potential for 5-Methoxy Propranolol to engage in similar or novel off-target interactions is an open question that warrants investigation.

Table 2: Compound Names Mentioned in this Article

Future Research Directions and Unexplored Avenues for 5 Methoxy Propranolol Hydrochloride

Development of Novel Biocatalytic Approaches for Synthesis and Derivatization

The synthesis of propranolol (B1214883) and its derivatives has traditionally relied on conventional chemical methods. researchgate.net However, the burgeoning field of biocatalysis offers a promising avenue for more sustainable and efficient production. Future research should focus on the development of novel biocatalytic approaches for the synthesis and derivatization of 5-Methoxy Propranolol Hydrochloride.

Enzymatic synthesis, for instance, could provide a more environmentally friendly alternative to traditional methods that often involve harsh chemicals and conditions. tubitak.gov.tr The use of enzymes could also lead to higher selectivity and yield, reducing the need for extensive purification steps. Researchers could explore the use of various enzymes, such as lipases or oxidoreductases, to catalyze specific steps in the synthesis of this compound and its derivatives. A study on the enzymatic synthesis of N-(vinyloxycarbonyl) metoprolol (B1676517) highlights the potential of such approaches for related beta-blocker compounds. tubitak.gov.tr

Furthermore, biocatalysis can be employed for the derivatization of the parent compound, leading to the creation of novel analogs with potentially improved pharmacological properties. This could involve the enzymatic introduction of different functional groups at various positions on the this compound molecule.

Investigation of Interactions with Undiscovered or Orphan Receptors

The pharmacological activity of propranolol and its known metabolites is primarily attributed to their interaction with β-adrenergic receptors. drugbank.compediatriconcall.com Propranolol itself is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors. wikipedia.org It also exhibits antagonist activity at 5-HT1 and 5-HT2 serotonin (B10506) receptors. chemicalbook.com

However, the complete receptor profile of this compound is yet to be fully elucidated. It is plausible that this metabolite interacts with undiscovered or orphan receptors, which could unveil novel therapeutic applications. Future research should, therefore, involve comprehensive screening of this compound against a wide panel of receptors, including orphan G protein-coupled receptors (GPCRs).

Discovering interactions with novel receptors could open up entirely new avenues for drug development. For example, if this compound is found to modulate an orphan receptor implicated in a specific disease pathway, it could be repurposed or serve as a lead compound for the development of a new class of drugs.

Application of Advanced In Silico Modeling for Predictive Pharmacology and Metabolism

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and development. Advanced in silico modeling techniques can be applied to predict the pharmacological and metabolic properties of this compound, thereby guiding further experimental research.

Predictive pharmacology models can be used to forecast the binding affinity of this compound for various receptors, as demonstrated in docking studies of other propranolol derivatives with β1- and β2-adrenoceptors. nih.gov These models can also help in predicting its potential off-target effects and understanding the structure-activity relationships of its analogs.

Furthermore, in silico metabolism prediction tools can identify potential metabolites of this compound. Studies on the glucuronidation of hydroxypropranolol metabolites have already identified several UGT enzymes involved in their metabolism, and similar computational approaches could be applied here. nih.gov This information is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions. By simulating its metabolic fate, researchers can prioritize the synthesis and testing of the most likely and potentially active metabolites.

Comprehensive Characterization of Specific Isomers/Enantiomers (if applicable)

Like its parent compound, propranolol, this compound possesses a chiral center, meaning it can exist as different stereoisomers, specifically enantiomers. It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one enantiomer. For instance, the S(-)-enantiomer of propranolol is about 100 times more potent in its binding to beta-adrenergic receptors than the R(+)-enantiomer. drugbank.com

Therefore, a critical area for future research is the comprehensive characterization of the specific isomers of this compound. This involves the separation of the enantiomers and the individual evaluation of their pharmacological and toxicological profiles. It is highly probable that the enantiomers of this compound will exhibit different activities and metabolic fates.

Understanding the properties of each enantiomer is essential for developing a more effective and safer therapeutic agent. If one enantiomer is found to be significantly more active and less toxic, future synthetic efforts could be directed towards producing the pure, single-enantiomer form of the drug, a common practice in modern pharmacology.

Q & A

Q. How can factorial design optimize transdermal patch formulations for controlled release?

- Methodology : Apply a 3<sup>2</sup> full factorial design. Variables: polymer ratio (e.g., HPMC:Eudragit) and plasticizer concentration. Responses: drug release (ex vivo permeation studies), tensile strength. Use ANOVA to identify significant factors .

- Example Design :

| Batch | HPMC (%) | Eudragit (%) | Drug Release (8 hrs, %) |

|---|---|---|---|

| F1 | 15 | 5 | 72.3 |

| F2 | 20 | 10 | 65.8 |

Q. How are NOEC/LOEC values derived for environmental risk assessment?

- Methodology : Conduct chronic toxicity tests on aquatic organisms (e.g., Daphnia magna). Expose to drug concentrations (0.1–10 mg/L) for 21 days. Calculate NOEC (highest concentration with no adverse effects) and LOEC (lowest concentration with statistically significant effects) using ANOVA or regression models .

Q. What NMR techniques characterize structural features of 5-Methoxy Propranolol Hydrochloride?

- Methodology : Analyze 1H NMR spectra (82 MHz in DMSO-d6). Assign aromatic protons (6.7–8.3 ppm), isopropyl groups (1.0–1.5 ppm), and methoxy protons (~3.3 ppm). Use integration ratios to confirm substituent positions .

Contradictions & Troubleshooting

- Solubility Discrepancies : If solubility data conflict across studies, verify solvent purity, temperature control (±0.5°C), and equilibration time. Methoxy groups may reduce aqueous solubility compared to parent propranolol .

- Enantiomer Purity : Monitor crystallization conditions (stirring rate, supersaturation) to avoid accidental racemization. Validate enantiomeric excess via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.